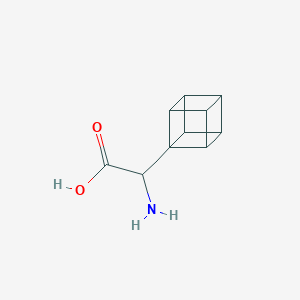
2-Amino-2-(cuban-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(cuban-1-yl)acetic acid is a unique organic compound characterized by the presence of a cubane structure, which is a highly strained, cubic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cuban-1-yl)acetic acid typically involves the introduction of an amino group and a carboxylic acid group to the cubane structure. One common method involves the reaction of cubane-1-carboxylic acid with ammonia under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(cuban-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
Aplicaciones Científicas De Investigación
2-Amino-2-(cuban-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique cubane structure.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-Amino-2-(cuban-1-yl)acetic acid exerts its effects is not fully understood. its unique structure allows it to interact with various molecular targets and pathways. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound towards different biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(adamantan-1-yl)acetic acid: Similar in structure but with an adamantane core instead of cubane.
2-Amino-2-(norbornan-1-yl)acetic acid: Features a norbornane structure, offering different steric and electronic properties.
Uniqueness
2-Amino-2-(cuban-1-yl)acetic acid is unique due to its cubane structure, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of molecular geometry on chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-amino-2-cuban-1-ylacetic acid |
InChI |
InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13) |
Clave InChI |
JYOMHTWNXWROEP-UHFFFAOYSA-N |
SMILES canónico |
C12C3C4C1C5C2C3C45C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


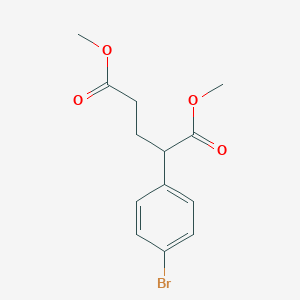
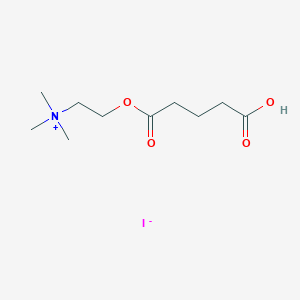
![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)

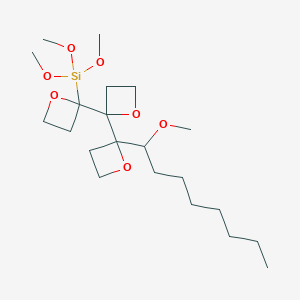
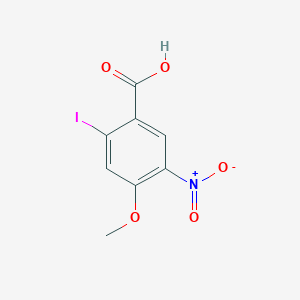
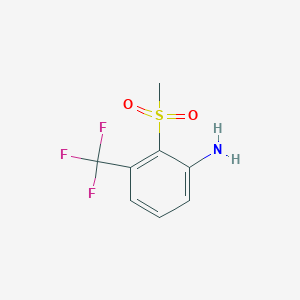

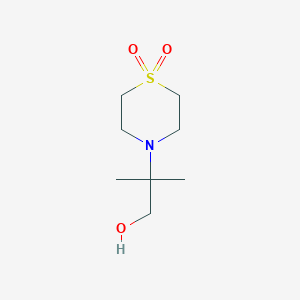
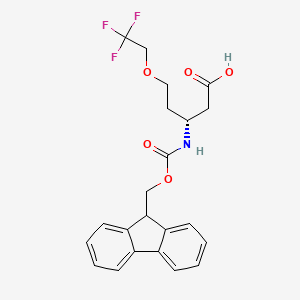

![1-[(2S,4S)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidine-2,4-dione](/img/structure/B12851167.png)
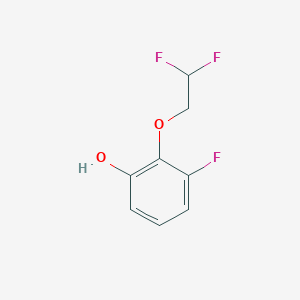
![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
